[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine

regioisomerism piperidine substitution medicinal chemistry

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine (CAS 1353953-86-2) is a synthetic triamine of molecular formula C₁₂H₂₅N₃ and molecular weight 211.35 g/mol, comprising a piperidine ring substituted at the 1-position with a 2-aminoethyl group and at the 3-ylmethyl position with an N-cyclopropyl-N-methylamine moiety. The compound belongs to the cycloalkylmethylamine class, a family investigated in patents for monoamine transporter modulation.

Molecular Formula C12H25N3
Molecular Weight 211.35 g/mol
Cat. No. B7917272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine
Molecular FormulaC12H25N3
Molecular Weight211.35 g/mol
Structural Identifiers
SMILESCN(CC1CCCN(C1)CCN)C2CC2
InChIInChI=1S/C12H25N3/c1-14(12-4-5-12)9-11-3-2-7-15(10-11)8-6-13/h11-12H,2-10,13H2,1H3
InChIKeyRUIVITAIUKRVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine (CAS 1353953-86-2): Structural Identity and Procurement-Relevant Characteristics


[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine (CAS 1353953-86-2) is a synthetic triamine of molecular formula C₁₂H₂₅N₃ and molecular weight 211.35 g/mol, comprising a piperidine ring substituted at the 1-position with a 2-aminoethyl group and at the 3-ylmethyl position with an N-cyclopropyl-N-methylamine moiety . The compound belongs to the cycloalkylmethylamine class, a family investigated in patents for monoamine transporter modulation [1]. Commercial availability is confirmed through multiple research-chemical suppliers, typically at purities of 95–98% . The structure presents three nitrogen atoms with distinct chemical environments (primary amine on the ethyl side chain, tertiary piperidine nitrogen, and tertiary N-cyclopropyl-N-methylamine), a feature that distinguishes it from simpler diamine analogs .

Why Generic Substitution Fails for [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine: Regioisomeric and Functional Group Specificity


Broad in-class substitution of piperidine-based cycloalkylmethylamines is not scientifically justified because small structural variations—regioisomerism at the piperidine ring and the presence or absence of the 2-aminoethyl substituent—are known to produce divergent pharmacological profiles in this compound class [1]. In the Reviva Pharmaceuticals cycloalkylmethylamine patent series (US9096515 / US9296681), compounds differing only in the attachment position of the cyclopropylmethylamine side chain or the N-substituent on the piperidine ring displayed Ki values for monoamine transporters spanning over three orders of magnitude (e.g., from 1.5 nM to 4,730 nM for SERT), demonstrating that apparently minor structural modifications produce profound potency shifts [1][2]. The target compound's specific combination—a 3-ylmethyl-linked N-cyclopropyl-N-methylamine paired with an N-(2-aminoethyl) substituent—creates a unique spatial arrangement of three basic nitrogen centers that is absent from the 2-ylmethyl, 4-ylmethyl, and direct 3-yl-attached regioisomers, as well as from analogs lacking the aminoethyl group . Consequently, procurement of a close analog under the assumption of functional interchangeability risks invalidating structure-activity relationship (SAR) conclusions and introducing uncontrolled variables into receptor-binding or enzyme-inhibition studies.

Quantitative Differentiation Evidence for [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine


Regioisomeric Differentiation: 3-ylmethyl vs. 4-ylmethyl and 2-ylmethyl Substitution Patterns

The target compound is the 3-ylmethyl regioisomer (CAS 1353953-86-2) among four possible substitution patterns on the piperidine ring for the [1-(2-aminoethyl)-piperidinylmethyl]-cyclopropyl-methyl-amine scaffold. Commercially cataloged regioisomers include the 2-ylmethyl (CAS 1353982-50-9) and 4-ylmethyl (CAS 1353973-19-9) variants, as well as the directly attached 3-yl analog lacking the methylene spacer (CAS 1353973-43-9) . In the broader cycloalkylmethylamine patent literature, regioisomeric variation alone has been shown to alter monoamine transporter binding affinities by factors exceeding 100-fold; for instance, stereochemical and positional isomerism in related piperidine-based monoamine transporter inhibitors switches transporter selectivity between DAT/NET-preferring and SERT-preferring profiles . While compound-specific quantitative data for the target 3-ylmethyl isomer are not publicly available in peer-reviewed literature or patents, the existence of this regioisomeric differentiation landscape means that the 3-ylmethyl substitution pattern cannot be assumed equivalent to any other regioisomer without experimental validation.

regioisomerism piperidine substitution medicinal chemistry

Triamine Architecture: Three-Dimensional Hydrogen-Bonding Capacity vs. Diamine Analogs

The target compound possesses three nitrogen atoms (one primary amine, two tertiary amines), yielding a computed hydrogen-bond donor count of 1, hydrogen-bond acceptor count of 3, and topological polar surface area (tPSA) contributions from all three nitrogen centers [1]. In contrast, the des-aminoethyl analog N-methyl-N-(piperidin-3-ylmethyl)cyclopropanamine (CAS 1094794-70-3, MF C₁₀H₂₀N₂) has only two nitrogen atoms and correspondingly reduced hydrogen-bonding capacity . The additional primary amine on the ethyl side chain of the target compound provides a site for further derivatization (e.g., amide coupling, reductive amination, Boc protection) that is absent in the diamine analog, expanding utility as a synthetic intermediate . The computed XLogP3 for the target compound is approximately 0.7, versus approximately 1.1 for the des-aminoethyl analog, indicating that the added aminoethyl group reduces lipophilicity and may alter membrane permeability and non-specific binding profiles [1].

triamine hydrogen-bond donor/acceptor ligand design

Methylene Spacer Geometry: 3-ylmethyl vs. Direct 3-yl Attachment

The target compound incorporates a methylene (–CH₂–) spacer between the piperidine 3-position and the cyclopropyl-methyl-amine nitrogen, distinguishing it from the direct-attachment analog [1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine (CAS 1353973-43-9, MF C₁₁H₂₃N₃, MW 197.32) . The methylene spacer increases the rotatable bond count from 3 (direct analog) to 4 (target compound), altering the conformational flexibility and the spatial relationship between the piperidine ring and the cyclopropyl group . In piperidine-based sigma receptor and monoamine transporter ligand series, the distance between the basic piperidine nitrogen and the secondary pharmacophoric group critically governs receptor subtype selectivity; Gilligan et al. (J. Med. Chem., 1992) demonstrated that selectivity for sigma sites over dopamine D₂ and serotonin 5-HT₂ receptors depends on the chemical nature of the piperidine nitrogen substituent, its distance from the basic nitrogen, and its orientation relative to the other piperidine substituent [1]. The additional methylene unit in the target compound alters this critical distance parameter relative to the direct-attachment analog.

spacer length conformational flexibility SAR

Commercial Purity Specification vs. Closest Vendor-Listed Comparators

The target compound is commercially offered at a certified purity of 98% (Leyan, product 1776603) and minimum 95% (CymitQuimica, ref. 10-F085214) . Its direct 3-yl attachment analog (CAS 1353973-43-9) and chiral (R)- and (S)-3-yl-attachment analogs (CAS 1354007-24-1 and 1354000-19-3, respectively) are listed with typical purity of 95% by AKSci and CymitQuimica, but several suppliers list these analogs as discontinued or available only upon enquiry . The 4-ylmethyl regioisomer (CAS 1353973-19-9, Fluorochem F085215) shows pricing 'not currently available,' suggesting constrained supply . The target 3-ylmethyl compound is confirmed as in-stock by Smolecule (catalog S8201131) and listed with defined pricing by multiple suppliers, indicating more reliable commercial accessibility for sustained research programs .

purity quality control procurement specification

Recommended Research Application Scenarios for [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine


Regioisomer-Specific SAR Studies in Cycloalkylmethylamine Monoamine Transporter Programs

For research groups exploring structure-activity relationships within the cycloalkylmethylamine chemical space (as exemplified by the Reviva Pharmaceuticals US9096515 / US9296681 patent series), the 3-ylmethyl regioisomer serves as a critical comparator to 2-ylmethyl and 4-ylmethyl variants. The wide potency range observed across regioisomers in this class (Ki values spanning 1.5 nM to >4,000 nM at monoamine transporters) makes systematic regioisomeric profiling essential . The target compound fills a specific node in the substitution matrix that is not represented by any other commercially cataloged analog, enabling researchers to complete regioisomeric SAR data sets without in-house synthesis of the 3-ylmethyl variant .

Synthetic Intermediate for Triamine-Containing Bioactive Molecule Libraries

The primary amine on the 2-aminoethyl side chain provides a chemoselective handle for further derivatization (amide bond formation, sulfonamide synthesis, reductive amination, urea formation) orthogonal to the tertiary N-cyclopropyl-N-methylamine moiety. This enables the construction of focused compound libraries with variation at the primary amine position while maintaining a constant cyclopropylmethyl-piperidine pharmacophore. The computed XLogP3 of approximately 0.7 places the compound in a favorable polarity range for CNS drug discovery programs, where lead-like compounds typically require logP values between 0 and 3 for optimal blood-brain barrier penetration . The triamine scaffold's three nitrogen atoms, each in distinct chemical environments, permit sequential chemoselective functionalization strategies not achievable with simpler diamine building blocks .

Pharmacological Profiling of Piperidine-Based Sigma and Monoamine Receptor Ligands

Given the established precedent that piperidine derivatives with cyclopropylmethyl substituents exhibit sigma receptor binding (Gilligan et al., J. Med. Chem. 1992) and that cycloalkylmethylamine analogs function as monoamine transporter inhibitors (US9096515), the target compound represents a structurally distinct entry point for investigating the intersection of sigma receptor and monoamine transporter pharmacology . The 3-ylmethyl substitution pattern, combined with the N-(2-aminoethyl) group, produces a spatial arrangement of basic nitrogen atoms that has not been systematically evaluated in published sigma or monoamine transporter SAR, creating an opportunity for novel target interaction profiling. Contract research organizations and academic screening centers may employ this compound as a probe in broad-panel receptor screens (e.g., Eurofins, Psychoactive Drug Screening Program) to establish its selectivity fingerprint relative to known ligands .

Quote Request

Request a Quote for [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.